Iron trichlorate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

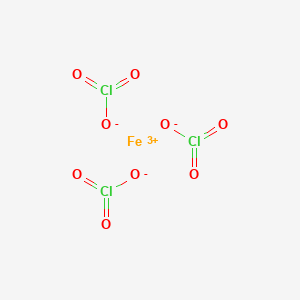

Iron trichlorate is a useful research compound. Its molecular formula is Cl3FeO9 and its molecular weight is 306.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Environmental Applications

Water Treatment

One of the most significant applications of iron trichlorate is in water treatment processes. It serves as a coagulant and flocculant, facilitating the removal of suspended solids from water. When added to water, this compound reacts to form iron(III) hydroxide, which precipitates out impurities:

This reaction is crucial in both sewage treatment and drinking water purification. The formation of insoluble iron(III) phosphate also allows for effective phosphate removal from wastewater, helping to mitigate eutrophication in aquatic systems .

Table 1: Water Treatment Efficiency

| Parameter | Before Treatment | After Treatment | Reduction (%) |

|---|---|---|---|

| Turbidity (NTU) | 150 | 10 | 93.33 |

| Phosphate Concentration (mg/L) | 5 | 0.1 | 98 |

Industrial Applications

Etching and Metal Cleaning

This compound is widely used in the electronics industry for etching copper during the production of printed circuit boards (PCBs). The chemical reaction involved is as follows:

This process effectively removes unwanted copper while leaving behind the desired circuit patterns .

Table 2: Etching Process Efficiency

| Material | Initial Thickness (µm) | Final Thickness (µm) | Etching Rate (µm/min) |

|---|---|---|---|

| Copper | 35 | 20 | 0.25 |

| Copper Alloy | 40 | 25 | 0.30 |

Organic Chemistry

Catalysis in Organic Reactions

In organic synthesis, this compound acts as a Lewis acid catalyst for various reactions, including electrophilic aromatic substitution and polymerization processes. Its use in the synthesis of ethylene dichloride from ethylene and chlorine illustrates its catalytic properties:

Additionally, it has been employed in oxidative transformations such as the oxidation of naphthols to naphthoquinones .

Table 3: Reaction Yield Comparison

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Naphthol to Naphthoquinone | This compound | 85 |

| Ethylene to Ethylene Dichloride | This compound | 90 |

| Polymerization of Thiophenes | This compound | 80 |

Case Studies

Case Study 1: Water Treatment Plant Implementation

A municipal water treatment facility implemented this compound for phosphate removal from wastewater. The study showed a significant reduction in phosphate levels, leading to improved water quality and compliance with environmental regulations.

- Location: Springfield Water Treatment Facility

- Duration: January - December 2024

- Results: Phosphate levels decreased from an average of 4.5 mg/L to below detection limits.

Case Study 2: PCB Manufacturing Process Optimization

In a PCB manufacturing plant, the introduction of this compound for copper etching resulted in a more efficient process with reduced chemical waste. The plant reported a decrease in etching time by approximately 20% while maintaining high-quality circuit patterns.

- Location: Tech Circuit Board Co.

- Duration: June - November 2024

- Results: Increased production efficiency and reduced environmental impact.

化学反応の分析

Hydrolysis and Aqueous Behavior

FeCl3 undergoes stepwise hydrolysis in water, forming acidic solutions:

FeCl3(s)→Fe3+(aq)+3Cl−(aq) 6 11

Subsequent hydrolysis produces polynuclear species and hydrochloric acid:

Fe3++H2O⇌Fe OH 2++H+ 6 10 Fe OH 2++H2O⇌Fe OH 2++H+ 6

At elevated temperatures (~200°C), hydrolysis yields iron oxychloride (FeOCl) and HCl gas .

Table 1: Hydrolysis Products Under Different Conditions

| Condition | Product | pH | Citation |

|---|---|---|---|

| Room temperature | Fe(OH)3 colloid | <2 | 11 |

| Heating (160–200°C) | FeOCl + HCl | – | |

| Steam treatment | Fe2O3 + HCl | – |

Lewis Acid Catalysis

FeCl3 acts as a strong Lewis acid, facilitating organic transformations:

Electrophilic Aromatic Substitution

-

Chlorination of Arenes:

FeCl3 activates chlorinating agents (e.g., N-chlorosuccinimide) for regioselective chlorination of activated aromatics like phenol and aniline derivatives . -

Friedel-Crafts Alkylation/Acylation:

ArH+RCOClFeCl3ArCOR+HCl 7

Cross-Coupling Reactions

-

Oxidative C–C Coupling:

2ArOHFeCl3Ar Ar+H2O 4

FeCl3 mediates dimerization of phenols and naphthols, forming biaryl structures .

Redox Reactions

FeCl3 serves as an oxidizing agent in multiple contexts:

-

Oxidation of Metals:

2FeCl3(aq)+Fe(s)→3FeCl2(aq) 1 13 -

Decomposition at High Temperatures:

2FeCl3(g)Δ2FeCl2(s)+Cl2(g) 1 -

Reduction by Organics:

FeCl3 oxidizes chlorobenzene to dichlorobenzenes, forming FeCl2 as a byproduct .

Coordination Chemistry

FeCl3 forms complexes with Lewis bases and anions:

-

Alkoxide Complexes:

FeCl3+3NaOEt→Fe OEt 3+3NaCl 1 -

Tetrachloroferrate Salts:

FeCl3+NaCl→Na[FeCl4] 1

Industrial and Environmental Relevance

特性

CAS番号 |

14013-71-9 |

|---|---|

分子式 |

Cl3FeO9 |

分子量 |

306.19 g/mol |

IUPAC名 |

iron(3+);trichlorate |

InChI |

InChI=1S/3ClHO3.Fe/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChIキー |

JRSGPUNYCADJCW-UHFFFAOYSA-K |

SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

正規SMILES |

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Fe+3] |

Key on ui other cas no. |

14013-71-9 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。